3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) |
InChI Key |
HTBCACKOZHHUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC=C2Cl)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-aminopyridine with an appropriate aldehyde under acidic conditions to form the desired pyrrolo[2,3-b]pyridine ring system . The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 3 is susceptible to nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the pyridine nitrogen. Substituents like amines, thiols, or alcohols can displace chlorine under basic conditions (e.g., K₂CO₃ in DMF).
| Reaction Conditions | Product | Key Reference |
|---|---|---|
| Reaction with phenylboronic acid under Suzuki coupling (Pd catalyst) | 3-Phenyl derivative | |
| Treatment with amines (e.g., NH₃) | 3-Amino derivative |
Oxidation and Reduction
The pyrrole ring may undergo oxidation to form N-oxides, while the methyl group at position 5 could participate in oxidation to form carbonyl derivatives. Reduction reactions (e.g., using LiAlH₄) may target carbonyl groups or the pyridine ring .
Coupling Reactions
The compound can engage in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce aryl or alkenyl groups. For example, substitution of chlorine with a phenyl group via palladium-catalyzed coupling has been observed in similar derivatives .
Chlorine Substitution
The chlorine atom at position 3 is reactive under:
-
Nucleophilic substitution : Displacement by amines, thiols, or hydroxyl groups.
-
Catalytic coupling : Palladium-mediated coupling with aryl boronic acids .
Methyl Group Reactivity
The methyl group at position 5 may undergo:
-
Oxidation : Conversion to a carboxylic acid or ketone under strong oxidizing agents (e.g., KMnO₄).
-
Alkylation : Further substitution or coupling reactions to introduce larger substituents.
Role in FGFR Inhibition
Derivatives of pyrrolo[2,3-b]pyridine with substituents at positions 3 and 5 (e.g., chlorine, methyl) are potent fibroblast growth factor receptor (FGFR) inhibitors. Substitution at position 3 enhances binding to the ATP-binding site of FGFRs .
Medicinal Chemistry
The compound serves as a scaffold for designing inhibitors of kinases (e.g., SGK-1) and enzymes like human neutrophil elastase (HNE). Structural modifications (e.g., introducing hydrogen bond acceptors) improve biological activity .
Experimental Considerations
-
Reaction Conditions : Substitution reactions often require bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF).
-
Catalysts : Palladium catalysts (e.g., PdCl₂) are critical for coupling reactions .
-
Purification : Ion-exchange resins or acid/base extraction are used to isolate products .
Limitations and Challenges
-
Regioselectivity : Substitution at position 3 may compete with reactions at other positions, depending on electronic effects.
-
Stability : Chlorine substitution requires controlled conditions to avoid over-reaction or by-product formation.
-
Scalability : Industrial production may require optimized flow reactors to maintain yield and purity.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is their role as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal FGFR signaling is implicated in various cancers, including breast cancer. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a derivative identified as 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, effectively inhibiting breast cancer cell proliferation and inducing apoptosis in vitro .
Case Study: FGFR Inhibition
- Compound: 4h
- Target: FGFR1, FGFR2, FGFR3
- IC50 Values:
- FGFR1: 7 nM
- FGFR2: 9 nM
- FGFR3: 25 nM
- Effects: Inhibition of cell proliferation and induction of apoptosis in breast cancer cells.
Neuropharmacological Applications
The compound has also been studied for its potential as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B is involved in inflammatory responses and central nervous system disorders. A derivative known as 11h was found to significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli. This suggests its potential utility in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
Case Study: PDE4B Inhibition
- Compound: 11h
- Target: PDE4B
- Effects:
- Significant inhibition of TNF-α release.
- Potential application in CNS diseases.
Analgesic and Sedative Properties
Research on related pyrrolo[3,4-c]pyridine derivatives has indicated potential analgesic and sedative activities. Compounds synthesized in these studies exhibited stronger analgesic effects than aspirin in animal models, suggesting that modifications to the pyrrolo structure can enhance therapeutic efficacy while minimizing toxicity .
Case Study: Analgesic Activity
- Compounds Tested: Various derivatives (e.g., compounds 9 and 11 ).
- Testing Methods: Hot plate test and writhing test.
- Findings:
- More active than aspirin.
- Similar activity to morphine.
Inhibition of SGK-1 Kinase
Another notable application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Compounds derived from this class have shown promise in regulating electrolyte balance and could offer new treatment strategies for chronic renal disease and heart failure .
Case Study: SGK-1 Inhibition
- Target: SGK-1 kinase.
- Potential Applications:
- Treatment of renal disease.
- Management of cardiovascular remodeling.
Summary Table of Applications
| Application Area | Compound Tested | Biological Target | Key Findings |
|---|---|---|---|
| Anticancer | 4h | FGFR1, FGFR2, FGFR3 | Potent inhibition; induces apoptosis |
| Neuropharmacology | 11h | PDE4B | Inhibits TNF-α release; anti-inflammatory |
| Analgesic/Sedative | Various | Pain pathways | Stronger analgesic than aspirin |
| Cardiovascular/Renal Health | Various | SGK-1 | Potential treatment for renal disease |
Mechanism of Action
The mechanism of action of 3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cancer cell proliferation and survival . The molecular targets and pathways involved include the FGFR signaling pathway, which is crucial for cell growth and differentiation .
Comparison with Similar Compounds
Table 2: Heterocycle Core Impact on Drug-Like Properties
- Solubility: Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (to form pyrrolo[2,3-b]pyridines) significantly improves aqueous solubility, as demonstrated by morpholine-substituted derivatives achieving >10 mg/mL solubility .
- Biological Activity: Chromeno[2,3-b]pyridines, such as 5-phenoxy-5H-chromeno[2,3-b]pyridine, exhibit anti-inflammatory properties but face toxicity challenges due to phenol-based synthesis .
Functional Group Modifications
- Morpholine Additions : Morpholine-substituted pyrrolo[2,3-b]pyridines (e.g., compound 3 in ) demonstrate optimized solubility without compromising activity, highlighting the utility of solubilizing groups .
Biological Activity
3-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and proliferation pathways. By inhibiting FGFRs, this compound can potentially disrupt cancer cell signaling and growth .
Additionally, studies indicate that this compound may exert antimicrobial effects by inhibiting the growth of specific pathogens. Its structural properties allow it to bind to active sites on enzymes, modulating their activity, which can lead to the suppression of microbial growth and cell proliferation in cancer cells.
Structure-Activity Relationships (SAR)
The structure of this compound is critical to its biological activity. Modifications at various positions on the pyrrolo-pyridine scaffold can significantly alter its potency and selectivity against different biological targets. For instance, variations in substituents at the 5-position have been shown to affect enzyme inhibition and receptor binding efficacy .
Table 1: Structure-Activity Relationships of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | Activity Level | Notes |
|---|---|---|---|
| This compound | FGFRs | High | Potential anticancer agent |
| 3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | HNE | Moderate | Inhibitor of neutrophil elastase |
| 5-(Substituted phenyl)-3-chloro-1H-pyrrolo[2,3-b]pyridine | Various kinases | Variable | Dependent on substitution pattern |
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of FGFR-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells .
- Antimicrobial Properties : Research indicated that certain derivatives showed promising antibacterial activity against Gram-positive bacteria. The compounds were effective at low concentrations, suggesting potential for development as new antimicrobial agents .
Q & A
Q. How to design in vivo studies for evaluating pharmacokinetics and efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
